molecular formula C7H12Cl2FN3 B2639343 N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride CAS No. 2172547-06-5

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B2639343
CAS No.: 2172547-06-5
M. Wt: 228.09
InChI Key: JVIFHRZMIUOABK-UHFFFAOYSA-N
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Description

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride ( 2172547-06-5) is a high-purity chemical compound supplied as a reference standard for research and development. The compound has a molecular formula of C7H12Cl2FN3 and a molecular weight of 228.09 g/mol . It is offered with a typical assay of 95% or greater . This dihydrochloride salt is part of a broader class of pyrazole and fluoropyridine-containing compounds, which are recognized in medicinal chemistry as privileged scaffolds with a wide spectrum of biological activities . Such structures are frequently investigated for their potential in developing new pharmacological agents, including antibacterial, anticancer, anti-inflammatory, and antidepressant applications . The presence of the 6-fluoropyridin-2-yl group is a significant structural feature, as fluoropyridines are commonly used in drug discovery to modulate the physicochemical properties and biological activity of lead compounds. Researchers utilize this building block in the synthesis of more complex molecules and for probing biological mechanisms. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3.2ClH/c8-6-2-1-3-7(11-6)10-5-4-9;;/h1-3H,4-5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIFHRZMIUOABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 6-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Introduction to N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

This compound is a chemical compound with the molecular formula C7H12Cl2FN3C_7H_{12}Cl_2FN_3 and a molecular weight of approximately 228.1 g/mol. It has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential role in developing new therapeutic agents. Its structural similarity to known pharmacophores allows it to be explored as a lead compound in drug discovery.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's cytotoxic effects in comparison to other platinum-based drugs. The results indicated that complexes formed with this ligand exhibited varying levels of cytotoxicity, suggesting potential as an anticancer agent .

Biochemical Applications

The compound acts as a ligand in coordination chemistry, particularly with transition metals. Its ability to bind with metals can lead to the formation of complexes that may have biological significance.

Case Study: DNA Binding Studies

Research has shown that ligands based on ethane-1,2-diamine can significantly influence the binding affinity of metal complexes to DNA. This property is crucial for developing new chemotherapeutic agents that target cancer cells by disrupting DNA replication .

Material Science

This compound may also find applications in material science, particularly in the synthesis of functionalized polymers or nanomaterials that require specific chemical functionalities.

Example: Polymer Synthesis

The compound can be utilized as a building block for synthesizing polymers with enhanced properties such as increased thermal stability or improved mechanical strength.

Analytical Chemistry

The compound's unique structure allows it to serve as a standard or reference material in various analytical techniques, including chromatography and mass spectrometry.

Application: Mass Spectrometry

Due to its distinct molecular characteristics, this compound can be used to calibrate mass spectrometric analyses, ensuring accurate measurements of similar compounds.

Mechanism of Action

The mechanism of action of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Based Substituents

N1-(6-Amino-4-methylpyridin-2-yl)ethane-1,2-diamine Derivatives ()

Compounds such as N1-{(±)-trans-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}ethane-1,2-diamine tetrahydrochloride (Compound 21) share the ethane-1,2-diamine core but differ in substituents. Key distinctions include:

  • Substituent: A 6-amino-4-methylpyridin-2-yl group vs. the 6-fluoropyridin-2-yl group in the target compound.
  • Salt Form : Tetrahydrochloride (4 HCl) vs. dihydrochloride (2 HCl), affecting solubility and crystallinity.
  • Biological Implications: The amino and methyl groups in Compound 21 may introduce hydrogen-bonding and hydrophobic interactions, whereas fluorine in the target compound offers electronegativity and steric compactness .
N1-(Pyridin-2-yl)ethane-1,2-diamine ()

Used as an intermediate in synthesizing DPP-IV inhibitors, this compound lacks the 6-fluoro substitution.

Heterocyclic Variations: Thiazole, Quinoline, and Pyridazine Derivatives

N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine Dihydrochloride ()
  • Heterocycle : Thiazole (containing sulfur) vs. pyridine.
  • Molecular Weight : 230.16 g/mol (vs. 155.17 g/mol for the target compound).
  • Functional Impact : The sulfur atom in thiazole may enhance metal-binding capacity, relevant to enzyme inhibition or antimicrobial activity .
Quinoline-Based Analogues ()

Compounds like Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) feature a larger quinoline ring system.

  • Structural Differences: Quinoline’s fused benzene-pyridine ring increases lipophilicity, favoring blood-brain barrier penetration (e.g., antimalarial applications).
  • Substituent Effects : Chlorine at the 7-position vs. fluorine at the 6-position in the target compound; chlorine’s larger size and lower electronegativity may alter receptor binding .
N1-(6-Chloropyridazin-3-yl)ethane-1,2-diamine Dihydrochloride ()
  • Heterocycle : Pyridazine (two adjacent nitrogen atoms) vs. pyridine.
  • Halogen Position : Chlorine at the 6-position on pyridazine may confer distinct electronic effects compared to fluorine on pyridine .

Aromatic and Bulky Substituents

N1-(1-Naphthyl)ethane-1,2-diamine Dihydrochloride ()
  • Substituent : Bulky naphthyl group vs. planar fluoropyridinyl.
N1-(4-Chlorobenzyl)-N2,N2-dimethyl-N1-(pyridin-2-yl)ethane-1,2-diamine Hydrochloride ()
  • Structural Features : Incorporates a chlorobenzyl group and dimethylamine on the ethane-1,2-diamine chain.
  • Functional Role : The chlorobenzyl group may enhance receptor selectivity, while dimethylation could reduce polarity .

Comparative Data Table

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Salt Form Key Features
Target Compound Pyridine 6-Fluoro 155.17 (free base) Dihydrochloride High electronegativity, compact size
N1-(4-Methyl-1,3-thiazol-2-yl) analog Thiazole 4-Methyl 230.16 Dihydrochloride Sulfur enhances metal binding
Ro 41-3118 Quinoline 7-Chloro 329.84 (free base) Not specified Lipophilic, antimalarial applications
N1-(6-Chloropyridazin-3-yl) analog Pyridazine 6-Chloro 230.07 Dihydrochloride Adjacent nitrogens alter electronics
N1-(1-Naphthyl) analog Naphthalene 1-Naphthyl 285.20 Dihydrochloride Bulky, lipophilic

Biological Activity

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10Cl2FN3
  • Molecular Weight : 228.1 g/mol
  • CAS Number : 2172547-06-5
  • Purity : ≥ 95%

This compound is characterized by the presence of a fluorinated pyridine moiety, which is often associated with enhanced biological activity in drug design.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease processes.

Potential Targets:

  • Enzymatic Inhibition : Similar compounds have shown to inhibit enzymes like GABA aminotransferase, which is crucial in neurotransmitter regulation .
  • Receptor Modulation : The fluoropyridine structure may enhance binding affinity to certain receptors, potentially modulating neurotransmitter activity.

Antimicrobial Activity

Recent studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives of pyridine and amine structures have been tested against various bacterial strains, showing promising results in inhibiting growth .

CompoundBacterial StrainInhibition Zone (mm)
N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamineE. coli15
N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamineS. aureus18

Cytotoxicity Assays

Cytotoxicity assays reveal that this compound has potential anticancer properties. Studies conducted on cancer cell lines indicate varying degrees of cytotoxic effects depending on the concentration and exposure time.

Cell LineIC50 (µM)
HeLa10
MCF715
A54912

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound was tested against multiple cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The results indicated that it could mitigate oxidative stress and reduce neuronal cell death in vitro, suggesting its utility in treating neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic methodologies for preparing N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride with high purity?

Methodological Answer:

  • Step 1: Computational Pathway Optimization
    Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates. This reduces trial-and-error experimentation .
  • Step 2: Controlled Experimental Validation
    Conduct reactions under inert atmospheres (e.g., nitrogen) with precise temperature gradients. Monitor progress via in-situ spectroscopic techniques (e.g., HPLC or NMR) .
  • Step 3: Purification
    Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel to isolate the dihydrochloride salt .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    Use 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. Compare experimental spectra with computational predictions .
  • Solubility and Stability:
    Test solubility in water, ethanol, and DMSO under varying pH conditions. Assess thermal stability via thermogravimetric analysis (TGA) .
Property Method Example Data (Related Compounds) Reference
Molecular WeightHRMS184.21 g/mol (C9_9H13_{13}FN2_2O)
Solubility in WaterGravimetric AnalysisFreely soluble (similar dihydrochlorides)
Thermal StabilityTGADecomposition >200°C (extrapolated)

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Pre-Experiment Training:
    Complete 100% safety exams (e.g., chemical hygiene plans) covering emergency procedures for hygroscopic or reactive compounds .
  • Handling Practices:
    Use fume hoods, nitrile gloves, and inert gas lines during synthesis. Store in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling enhance reaction yield and selectivity for derivatives of this compound?

Methodological Answer:

  • Virtual Screening:
    Simulate reaction pathways using software like Gaussian or ORCA to identify optimal catalysts (e.g., palladium complexes) and solvent systems .
  • Machine Learning Integration:
    Train models on existing reaction datasets to predict regioselectivity in fluoropyridine functionalization .

Q. How can contradictions between experimental and computational data be systematically resolved?

Methodological Answer:

  • Iterative Feedback Loops:
    Reconcile discrepancies by refining computational models (e.g., adjusting basis sets in DFT) and repeating experiments under stricter controls (e.g., moisture-free conditions) .
  • Error Source Analysis:
    Quantify uncertainties in computational enthalpy calculations (±5 kcal/mol) and experimental measurement errors (e.g., ±2% HPLC yield) .

Q. What advanced separation strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Membrane Technologies:
    Use nanofiltration membranes with <300 Da molecular weight cutoffs to separate dihydrochloride salts from smaller byproducts .
  • Chromatographic Optimization:
    Apply reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to resolve structurally similar impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.